methanone CAS No. 1114656-44-8](/img/structure/B2750971.png)

[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

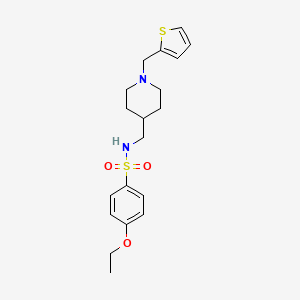

“6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone” is a chemical compound . It is available for purchase as a qualified product.

Synthesis Analysis

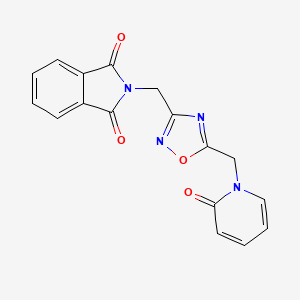

The synthesis of similar compounds has been reported in the literature . The process involves the reaction of a lead molecule with thionyl chloride to give an acid chloride, which then reacts with hydrazine hydrate to afford a hydrazide. The hydrazide is then condensed with substituted aromatic aldehydes to give a Schiff base. The Schiff base then reacts with N-(4-methoxyphenyl) piperazine and thioglycolic acid to furnish the final compounds .Molecular Structure Analysis

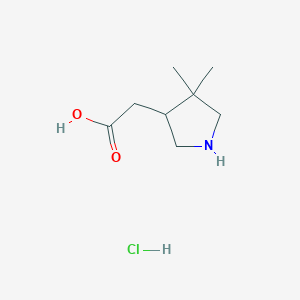

The molecular formula of the compound is C25 H22 F N O3 S . The structure includes a benzothiazin ring with a fluoro group at the 6th position and a methoxyphenyl group at the 2nd position .Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been found, similar compounds have been synthesized from a lead molecule through a series of reactions involving thionyl chloride, hydrazine hydrate, substituted aromatic aldehydes, N-(4-methoxyphenyl) piperazine, and thioglycolic acid .Physical And Chemical Properties Analysis

The compound has a molecular weight of 435.52 . It has a logP value of 5.5013, a logD value of 5.5013, and a logSw value of -5.4316 . It has 6 hydrogen bond acceptors and a polar surface area .Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and modification of fluorinated compounds, including the one , play a significant role in enhancing the photostability and spectroscopic properties of various fluorophores. A notable study by Woydziak et al. (2012) discusses the synthesis of bis(2,4,5-trifluorophenyl)methanone through treatment and oxidation processes, leading to a series of fluorinated benzophenones, xanthones, acridones, and thioxanthones. This method provides access to novel precursors for fluorescein, rhodamine, and their derivatives, which are highly fluorescent with tunable absorption and emission spectra (Woydziak, Fu, & Peterson, 2012).

Another research focus is on the application of fluorinated benzothiazoles and benzoxazoles in fluorescent probes. Tanaka et al. (2001) developed 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue for sensing magnesium and zinc cations. These compounds exhibit large fluorescence enhancement under basic conditions, demonstrating high sensitivity to pH changes and selectivity in metal cation detection (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).

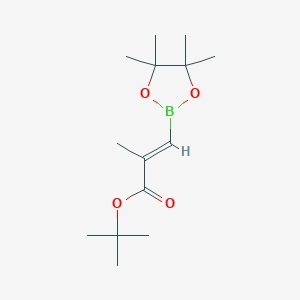

Crystal Structure and Molecular Analysis

Research on fluorinated compounds also extends to crystallographic and conformational analyses. Huang et al. (2021) synthesized methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and a related compound, utilizing density functional theory (DFT) for molecular structure calculation. Their work shows the consistency of DFT-optimized molecular structures with crystal structures determined by X-ray diffraction, providing insight into the physicochemical properties of these compounds (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).

Antimicrobial and Antitubercular Activities

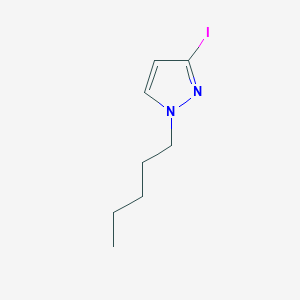

The exploration of fluorinated compounds for biological activities reveals promising results. Gadakh et al. (2010) synthesized a series of fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles, evaluating their antibacterial and antifungal activities. Some compounds exhibited promising activities against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating the potential of fluorinated compounds in antimicrobial applications (Gadakh, Pandit, Rindhe, & Karale, 2010).

properties

IUPAC Name |

[6-fluoro-1,1-dioxo-4-(4-propan-2-ylphenyl)-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO4S/c1-16(2)17-4-9-20(10-5-17)27-15-24(25(28)18-6-11-21(31-3)12-7-18)32(29,30)23-13-8-19(26)14-22(23)27/h4-16H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNBISAQLIAQLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2750890.png)

![(2-Benzoylphenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2750893.png)

![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2750895.png)

![N-(2,4-dimethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2750899.png)

![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone](/img/structure/B2750902.png)

![5-{[(3-Chloropyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2750906.png)

![2-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2750907.png)